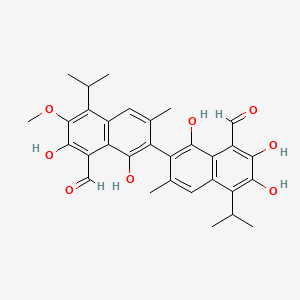
6-Methoxygossypol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxygossypol is a naturally occurring derivative of gossypol, a polyphenolic compound found in the cotton plant (Gossypium sp.). This compound has garnered significant interest due to its diverse bioactivities, including antioxidant, anticancer, and antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Methoxygossypol can be synthesized from gossypol through methylation. The process involves dissolving gossypol in solvents such as acetone, diethyl ether, or cyclohexanone, followed by the addition of a methylating agent like dimethyl sulfate or methyl iodide .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of gossypol from cottonseed, followed by chemical modification. The extracted gossypol is subjected to methylation under controlled conditions to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxygossypol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, using reagents like chlorine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
6-Methoxygossypol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in inhibiting the growth of various pathogens.
Medicine: Investigated for its potential anticancer and antiviral properties.
Industry: Utilized in the development of natural pesticides and fungicides.
Mecanismo De Acción
The mechanism of action of 6-Methoxygossypol involves its interaction with cellular proteins and enzymes. It exerts its effects by:
Inhibiting Enzymes: It inhibits key enzymes involved in cellular metabolism.
Inducing Apoptosis: It promotes programmed cell death in cancer cells by activating pro-apoptotic pathways.
Scavenging Free Radicals: It acts as an antioxidant by neutralizing free radicals.
Comparación Con Compuestos Similares
Gossypol: The parent compound, known for its higher bioactivity in scavenging free radicals and preventing DNA damage.
6,6’-Dimethoxygossypol: Another methylated derivative with similar bioactivities but slightly different chemical properties.
Uniqueness of 6-Methoxygossypol: this compound is unique due to its balanced bioactivities, making it a versatile compound for various applications. Unlike gossypol, it exhibits lower toxicity, making it more suitable for therapeutic use .
Propiedades
Número CAS |
54302-42-0 |
|---|---|
Fórmula molecular |
C31H32O8 |
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
7-(8-formyl-1,7-dihydroxy-6-methoxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C31H32O8/c1-12(2)20-16-8-14(5)22(28(36)24(16)18(10-32)26(34)30(20)38)23-15(6)9-17-21(13(3)4)31(39-7)27(35)19(11-33)25(17)29(23)37/h8-13,34-38H,1-7H3 |
Clave InChI |
QSEHQWFPCMNMPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)OC)C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


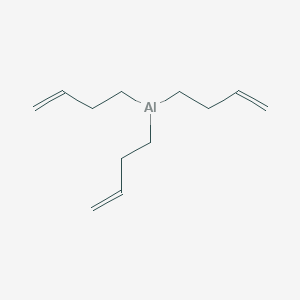
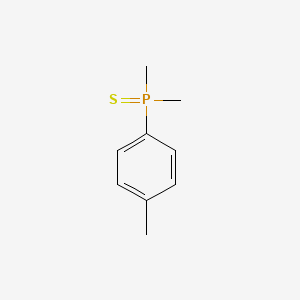
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)
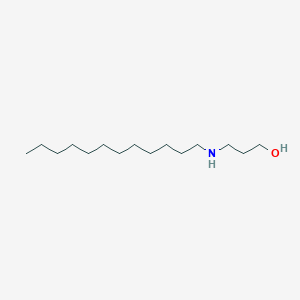
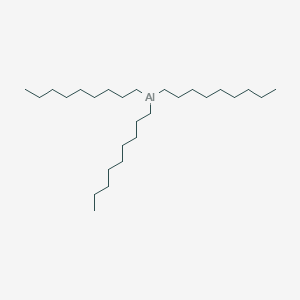
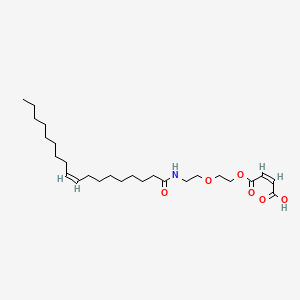
![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)

![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
